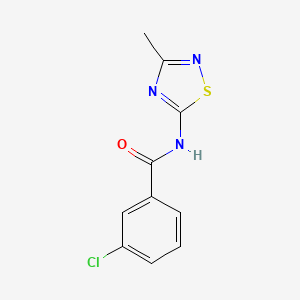![molecular formula C15H17N3OS B11374679 6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11374679.png)
6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. This compound is characterized by the presence of an imidazole ring fused with a thiadiazole ring, along with an ethoxyphenyl and a propyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using phosphorus oxychloride to yield the desired imidazo[2,1-b][1,3,4]thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Methoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole
- 6-(2-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole
- 6-(2-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications .
Properties
Molecular Formula |
C15H17N3OS |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
6-(2-ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H17N3OS/c1-3-7-14-17-18-10-12(16-15(18)20-14)11-8-5-6-9-13(11)19-4-2/h5-6,8-10H,3-4,7H2,1-2H3 |
InChI Key |
UZRPZWJHFDUOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C=C(N=C2S1)C3=CC=CC=C3OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11374610.png)

![5-{[(4-fluorobenzyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11374616.png)
![Phenethyl 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetate](/img/structure/B11374619.png)
![N-(4-Chloro-2-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B11374624.png)
![10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11374626.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11374628.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11374630.png)
![Ethyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11374631.png)
![6-Oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11374632.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11374644.png)
![1-(3-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11374654.png)

![2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11374673.png)
